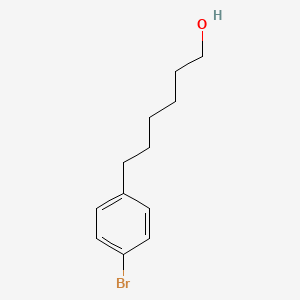

Benzenehexanol, 4-bromo-

Description

Historical Context of Aromatic Bromination and Substituted Benzene (B151609) Chemistry

The ability to selectively substitute atoms on a benzene ring is fundamental to modern organic chemistry. scranton.edunumberanalytics.comlibretexts.orgopenstax.org The journey to understanding and controlling these reactions has been a long and pivotal one.

Aromatic bromination, the process of introducing a bromine atom onto an aromatic ring, is a classic example of electrophilic aromatic substitution (EAS). scranton.eduscirp.org In this type of reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, replacing one of its hydrogen atoms. While early examples of aromatic substitution existed, the field was revolutionized in 1877 by the work of Charles Friedel and James Mason Crafts. wikipedia.orgbyjus.comacs.orgchemistryviews.org Their discovery, now known as the Friedel-Crafts reactions, demonstrated that a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could be used to attach alkyl or acyl groups to an aromatic ring. wikipedia.orgbyjus.comlibretexts.org This breakthrough provided a general and powerful method for creating carbon-carbon bonds with aromatic systems, laying the groundwork for the synthesis of countless substituted benzene derivatives. acs.orgchemistryviews.org

The development of methods for halogenation, nitration, and sulfonation further expanded the synthetic chemist's toolkit. openstax.orgfiveable.me It was discovered that by carefully choosing reagents and reaction conditions, a wide variety of functional groups could be installed on a benzene ring. nih.govresearchgate.net These substituents, in turn, influence the reactivity of the ring towards further substitution, a concept known as directing effects. libretexts.orgfiveable.me This understanding allows for the strategic, step-by-step construction of polysubstituted benzenes, a critical skill in multistep synthesis. libretexts.orgopenstax.org The ability to introduce a bromine atom, in particular, proved exceptionally useful, as the bromo-group is an excellent leaving group in many subsequent reactions. nih.govrsc.org

Significance of Brominated Aromatic Alcohols as Synthetic Intermediates

Brominated aromatic alcohols, the class of molecules to which Benzenehexanol, 4-bromo- belongs, are bifunctional compounds that serve as powerful building blocks in organic synthesis. Their utility stems from the presence of two distinct and reactive functional groups: the aryl bromide and the alcohol.

The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry. nih.gov Aryl bromides are preferred substrates for a multitude of transition-metal-catalyzed reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govrsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the position of the bromine atom, enabling the connection of the aromatic ring to a wide variety of other molecular fragments. The development of efficient methods for creating aryl bromides remains a significant goal in chemistry because of their wide-ranging applications in producing pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.netrsc.org

Simultaneously, the alcohol functional group offers another site for chemical modification. nih.govacs.orgresearchgate.net Alcohols are among the most abundant and versatile functional groups in chemistry. researchgate.net They can be oxidized to form aldehydes or ketones, converted into leaving groups for substitution reactions, or used to form esters and ethers. youtube.com Recent advances have even focused on the direct use of alcohols in cross-coupling reactions, often through in situ activation to their corresponding halides, streamlining synthetic processes. nih.govacs.orgresearchgate.netresearchgate.net

The combination of these two functionalities in one molecule, like a brominated aromatic alcohol, creates a "linchpin" intermediate. One functional group can be reacted selectively while leaving the other intact for a subsequent transformation. For example, the alcohol could be used in an etherification reaction, followed by a Suzuki coupling at the aryl bromide position. This orthogonal reactivity is highly prized in the synthesis of complex molecules, including many pharmaceutical agents and natural products where substituted phenols and related structures are common motifs. firsthope.co.innih.govacs.org

A common synthetic route to a molecule like Benzenehexanol, 4-bromo- (specifically, 1-(4-bromophenyl)hexan-1-ol) involves a Grignard reaction. youtube.comorganic-chemistry.org This would typically entail reacting 4-bromobenzaldehyde (B125591) with a Grignard reagent such as pentylmagnesium bromide. umb.eduwalisongo.ac.idgoogle.com The nucleophilic pentyl group would attack the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the secondary alcohol product. youtube.com

Research Gaps and Emerging Opportunities Pertaining to Benzenehexanol, 4-bromo-

A review of the chemical literature reveals that while the constituent parts of Benzenehexanol, 4-bromo- (brominated aromatics and long-chain alcohols) are well-understood and widely used, the specific compound itself is not extensively studied. Chemical suppliers list two primary isomers, 1-(4-bromophenyl)hexane and 6-(4-bromophenyl)hexan-1-ol, but detailed research findings or applications are scarce. chemicalbook.comchembk.comnih.govchemsrc.com This lack of specific research represents a significant knowledge gap.

The primary opportunity for this molecule lies in its direct application as a synthetic intermediate, leveraging its bifunctional nature. Its structural similarity to compounds used in materials science and medicinal chemistry suggests several potential research avenues.

Liquid Crystals and Organic Electronics: The elongated, rigid-flexible structure of Benzenehexanol, 4-bromo- is characteristic of molecules used in liquid crystal displays. The bromophenyl group provides a rigid core, while the hexanol/hexyl chain offers flexibility. Further chemical modification, such as converting the alcohol to an ester or ether and performing cross-coupling at the bromide position, could lead to novel liquid crystalline materials. chembk.com The p-bromine linear alkylbenzene framework is a known precursor for advanced organic optoelectronic materials. chembk.com

Pharmaceutical Scaffolding: The 4-bromophenyl group is a common feature in drug candidates. The bromine atom can serve as a handle for late-stage functionalization via cross-coupling to explore structure-activity relationships (SAR). nih.govnih.gov The alcohol group provides a point for attaching the molecule to other pharmacophores or for tuning solubility and metabolic properties. Halophenols and their derivatives have been investigated for a range of biological activities, including as protein tyrosine kinase inhibitors. nih.govresearchgate.net The benzohydrazide (B10538) moiety, which can be synthesized from related bromo-aromatic precursors, is also known for its pharmacological potential. ontosight.ai

Green Chemistry and Novel Reaction Development: The synthesis of Benzenehexanol, 4-bromo- itself can be a platform for developing more sustainable chemical methods. For instance, exploring greener solvents for the Grignard reaction or developing catalytic, one-pot bromination and functionalization strategies would be valuable contributions. umb.edu

The research gap is clear: while the synthetic utility of the class of compounds is well-established, Benzenehexanol, 4-bromo- remains an underutilized building block. The emerging opportunity is to exploit its dual functionality in a systematic way to create libraries of more complex molecules for screening in materials science and medicinal chemistry applications.

Compound Reference Table

| Compound Name | Structure |

| Benzenehexanol, 4-bromo- | |

| (assumed structure: 6-(4-bromophenyl)hexan-1-ol) | |

| 1-(4-bromophenyl)hexan-1-ol (B8708360) | |

| 4-bromobenzaldehyde | |

| Aluminum chloride | AlCl₃ |

| Benzene | C₆H₆ |

| Pentylmagnesium bromide | CH₃(CH₂)₄MgBr |

Interactive Data Table: Properties of Related Compounds

Below is a table of physical and chemical properties for compounds structurally related to Benzenehexanol, 4-bromo-. This data provides context for the expected properties of the target molecule.

| Property | 4-Bromobenzyl alcohol nih.gov | 1-Bromo-4-hexylbenzene nih.gov | 4-Bromo-1,2-dichlorobenzene ontosight.ai |

| CAS Number | 873-75-6 | 23703-22-2 | 18282-59-2 |

| Molecular Formula | C₇H₇BrO | C₁₂H₁₇Br | C₆H₃BrCl₂ |

| Molecular Weight ( g/mol ) | 187.03 | 241.17 | 225.89 |

| Boiling Point (°C) | 254 | 278.6 | 223-225 |

| Melting Point (°C) | 77 | N/A | 17-19 |

| Solubility in Water | 2200 mg/L (20 °C) | Insoluble | Insoluble |

Properties

IUPAC Name |

6-(4-bromophenyl)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFPUWBJGPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735974 | |

| Record name | 6-(4-Bromophenyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877926-53-9 | |

| Record name | 6-(4-Bromophenyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenehexanol, 4 Bromo and Its Precursors

Retrosynthetic Analysis of the Benzenehexanol, 4-bromo- Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Strategic Disconnections Involving Aromatic Bromination

A primary disconnection in the retrosynthesis of Benzenehexanol, 4-bromo- involves the carbon-bromine bond on the aromatic ring. This disconnection suggests that the target molecule can be synthesized from a precursor, 1-phenylhexan-1-ol, via an electrophilic aromatic substitution reaction. The hydroxyl group of the hexanol side chain is an ortho-, para-directing group, which would favor the introduction of bromine at the desired para position.

Another key disconnection is at the carbon-carbon bond between the aromatic ring and the hexanol side chain. This leads to two potential synthetic routes. One route involves the Friedel-Crafts acylation of bromobenzene with hexanoyl chloride to form 1-(4-bromophenyl)hexan-1-one, which can then be reduced to the target alcohol. A second route involves the Grignard reaction of a pentylmagnesium bromide with 4-bromobenzaldehyde (B125591).

| Disconnection Strategy | Precursors | Key Reactions |

| C-Br Bond Disconnection | 1-phenylhexan-1-ol | Electrophilic Aromatic Bromination |

| C-C Bond Disconnection (Acylation) | Bromobenzene, Hexanoyl chloride | Friedel-Crafts Acylation, Reduction |

| C-C Bond Disconnection (Grignard) | 4-bromobenzaldehyde, Pentylmagnesium bromide | Grignard Reaction |

Approaches to the Hexanol Side Chain Functionalization

The construction of the hexanol side chain can be achieved through well-established synthetic methods. The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds to an aromatic ring. In this approach, bromobenzene can be acylated with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-bromophenyl)hexan-1-one tcd.ieorganic-chemistry.org. The subsequent reduction of the ketone functionality to a secondary alcohol can be accomplished using various reducing agents, such as sodium borohydride or lithium aluminum hydride chemguide.co.uk.

Direct and Indirect Aromatic Bromination Techniques

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of Benzenehexanol, 4-bromo-. This can be achieved through various direct and indirect methods.

Electrophilic Aromatic Substitution for Bromine Introduction

Direct bromination of an aromatic ring is typically achieved through electrophilic aromatic substitution. For a precursor like 1-phenylhexan-1-ol, the hydroxyl group in the side chain acts as an activating, ortho-, para-director. Therefore, direct bromination with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or with a milder brominating agent like N-bromosuccinimide (NBS), would be expected to yield the desired 4-bromo isomer as a major product nih.govorganic-chemistry.orgresearchgate.net. The regioselectivity is governed by the electronic effects of the substituent already present on the ring.

Table of Common Brominating Agents for Electrophilic Aromatic Substitution:

| Reagent | Conditions | Selectivity |

| Br₂ / FeBr₃ | Typically in a non-polar solvent | High reactivity, may lead to polysubstitution |

| N-Bromosuccinimide (NBS) | Often with an acid catalyst or light | Milder, often more selective for monobromination |

| Pyridinium Tribromide | Mild conditions | Good for sensitive substrates |

Directed Ortho Metalation (DoM) Strategies in Aryl Bromide Synthesis

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the ortho position harvard.edunih.gov. While the primary target for bromination in Benzenehexanol, 4-bromo- is the para position, DoM could be a strategic tool for synthesizing ortho-brominated precursors if needed. For instance, if the starting material were a phenol derivative, the hydroxyl group could act as a DMG, allowing for ortho-lithiation followed by quenching with an electrophilic bromine source like 1,2-dibromoethane.

Transition Metal-Catalyzed Bromination Methods

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. Palladium-catalyzed reactions, for example, can achieve selective bromination of C-H bonds nih.govnih.govsemanticscholar.org. These methods often offer high regioselectivity and functional group tolerance. For a substrate like 1-phenylhexan-1-ol, a palladium catalyst could potentially direct bromination to the para position through the use of an appropriate directing group or ligand. This approach can be advantageous over traditional electrophilic substitution, particularly for complex molecules where chemoselectivity is a concern.

Synthesis of the Hexanol Moiety and its Attachment to the Aromatic Ring

The construction of Benzenehexanol, 4-bromo- involves the crucial step of forming the carbon-carbon bond that links the hexanol side chain to the 4-bromophenyl group. This is typically achieved through nucleophilic addition of an organometallic reagent to a carbonyl electrophile, followed by reduction or workup.

Carbon-Carbon Bond Forming Reactions: Grignard and Organolithium Reagents

Organometallic reagents, specifically Grignard and organolithium compounds, are paramount in forming the carbon skeleton of Benzenehexanol, 4-bromo-. These reagents act as potent carbon-based nucleophiles, capable of attacking electrophilic carbonyl carbons to forge new carbon-carbon bonds. youtube.com The synthesis can be approached in two primary ways: by using an arylmetallic reagent to attack a hexyl-based electrophile, or by using a hexylmetallic reagent to attack an aryl-based electrophile.

Route A: Aryl Nucleophile

This strategy involves preparing a Grignard or organolithium reagent from 1,4-dibromobenzene. 4-Bromophenylmagnesium bromide is synthesized by reacting 1,4-dibromobenzene with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orgyoutube.com Similarly, 4-bromophenyllithium can be generated via lithium-halogen exchange from 1,4-dibromobenzene using an alkyllithium reagent such as n-butyllithium at low temperatures. wikipedia.org

These aryl nucleophiles can then react with a suitable six-carbon electrophile. For instance, addition to hexanal would yield 1-(4-bromophenyl)hexan-1-ol (B8708360) directly after acidic workup. Alternatively, reaction with a cyclic ether like oxepane, while possible, is less common for this specific transformation.

Route B: Alkyl Nucleophile

In the reverse approach, a hexyl organometallic reagent is prepared. Hexylmagnesium bromide or hexyllithium can be synthesized from 1-bromohexane and the corresponding metal. This nucleophile then attacks an electrophilic 4-bromophenyl carbonyl compound, such as 4-bromobenzaldehyde or a 4-bromobenzoic acid derivative (e.g., an ester). saskoer.ca Reaction with 4-bromobenzaldehyde yields the target secondary alcohol, 1-(4-bromophenyl)hexan-1-ol. If an ester like methyl 4-bromobenzoate is used, two equivalents of the organometallic reagent will add, leading to a tertiary alcohol, which is not the desired product. saskoer.ca

The choice between Grignard and organolithium reagents often depends on factors like reactivity and substrate compatibility. Organolithium reagents are generally more reactive than their Grignard counterparts. saskoer.ca

| Route | Nucleophile | Electrophile | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A | 4-Bromophenylmagnesium bromide | Hexanal | THF, 0°C to rt; then H₃O⁺ workup | Commercially available starting materials. | Hexanal can self-condense under basic conditions. |

| A | 4-Bromophenyllithium | Hexanal | Hexanes/THF, -78°C to rt; then H₃O⁺ workup | Higher reactivity, potentially faster reactions. | Requires cryogenic temperatures; stronger basicity can cause side reactions. |

| B | Hexylmagnesium bromide | 4-Bromobenzaldehyde | Diethyl ether, 0°C to rt; then H₃O⁺ workup | Aldehyde is a solid, potentially easier to handle than volatile hexanal. | Grignard reagent can be basic. |

| B | Hexyllithium | 4-Bromobenzaldehyde | THF, -78°C to rt; then H₃O⁺ workup | Efficient for clean additions. masterorganicchemistry.com | Strong basicity requires careful control. |

Reduction of Carbonyl Precursors to Alcohol Functionality

An alternative and highly effective method for synthesizing Benzenehexanol, 4-bromo- involves the reduction of a carbonyl precursor, namely 1-(4-bromophenyl)hexan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of bromobenzene with hexanoyl chloride and a Lewis acid catalyst like aluminum chloride. Once the ketone is obtained, it can be reduced to the desired secondary alcohol.

Several reducing agents are available for this transformation, each with varying levels of reactivity and selectivity.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of ketones and aldehydes. It is often employed in alcoholic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing not only ketones but also esters, carboxylic acids, and amides. It is highly reactive and must be used in anhydrous ether solvents.

Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ru) is another effective method. This approach is often considered a "green" alternative but may not be suitable if other functional groups sensitive to hydrogenation are present.

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity | Notes |

|---|---|---|---|---|

| NaBH₄ | Methanol, Ethanol | 0°C to room temperature | Reduces aldehydes and ketones | Safe and easy to handle; requires protic solvent. |

| LiAlH₄ | THF, Diethyl ether | 0°C, anhydrous | Reduces most carbonyl functional groups | Highly reactive with water; requires careful handling and an acidic workup step. |

| H₂ / Pd-C | Ethanol, Ethyl acetate | Room temperature, atmospheric or high pressure | Reduces C=O and other unsaturated bonds | Risk of dehalogenation (C-Br bond cleavage) under harsh conditions. |

Protection and Deprotection Strategies for Hydroxyl Groups

In multi-step syntheses, it is often necessary to protect the hydroxyl group of Benzenehexanol, 4-bromo- to prevent it from reacting in subsequent steps. A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove selectively.

Common protecting groups for alcohols include silyl ethers, ethers, and esters.

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS) ether, are widely used due to their ease of formation (using TBDMS-Cl and imidazole) and their stability across a wide range of conditions. They are readily cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Benzyl ether (Bn) is another robust protecting group, formed using benzyl bromide (BnBr) and a base. It is stable to many acidic and basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C), a condition that might also affect the C-Br bond.

Tetrahydropyranyl (THP) ether is formed by reacting the alcohol with dihydropyran under acidic catalysis. It is stable to basic, organometallic, and reducing reagents but is easily removed with aqueous acid.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or aqueous acid (e.g., HCl) |

| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) |

Stereoselective Synthetic Approaches for Benzenehexanol, 4-bromo-

The alcohol carbon in 1-(4-bromophenyl)hexan-1-ol is a chiral center. Therefore, controlling its stereochemistry is crucial for applications where a single enantiomer is required. This is achieved through stereoselective synthesis, primarily using either chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of Benzenehexanol, 4-bromo-, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a hexanoic acid precursor. The resulting chiral imide can undergo a stereoselective reaction. For example, reduction of a derived α,β-unsaturated system or an α-ketoimide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary, often by hydrolysis or reduction, would yield the enantiomerically enriched alcohol.

Another approach involves the diastereoselective addition of a nucleophile to a carbonyl compound bearing a chiral auxiliary. For example, a chiral auxiliary could be attached to a glyoxylic acid derivative, which then undergoes a highly diastereoselective addition of a 4-bromophenyl Grignard reagent. Cleavage of the auxiliary would then furnish the chiral alcohol.

The effectiveness of a chiral auxiliary-based synthesis is determined by several factors:

The level of diastereoselectivity achieved in the key bond-forming step.

The ease of attaching and removing the auxiliary.

The ability to recover the auxiliary in high yield for reuse.

Asymmetric Catalysis in Benzenehexanol, 4-bromo- Formation

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. This approach uses a small amount of a chiral catalyst to generate a large amount of a chiral product. A prime method for synthesizing chiral 1-(4-bromophenyl)hexan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)hexan-1-one.

This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst.

Noyori Asymmetric Hydrogenation: This method often employs ruthenium (Ru) catalysts coordinated with chiral phosphine (B1218219) ligands like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). Depending on the chirality of the BINAP ligand ((R)- or (S)-BINAP), the reduction of the ketone can yield either the (R) or (S) enantiomer of the alcohol with high enantioselectivity (often >95% ee).

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a borane (BH₃) as the stoichiometric reductant in the presence of a catalytic amount of a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like proline. This system is highly effective for the enantioselective reduction of a wide range of ketones.

| Catalytic System | Reductant | Typical Substrate | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-Ru(OAc)₂-BINAP | H₂ (high pressure) | Aryl alkyl ketones | >98% for (R)-alcohol |

| (S)-Ru(OAc)₂-BINAP | H₂ (high pressure) | Aryl alkyl ketones | >98% for (S)-alcohol |

| (R)-CBS Catalyst | BH₃·THF or Catecholborane | Aryl alkyl ketones | 90-99% for (R)-alcohol |

| (S)-CBS Catalyst | BH₃·THF or Catecholborane | Aryl alkyl ketones | 90-99% for (S)-alcohol |

These stereoselective methods provide efficient routes to obtaining specific enantiomers of Benzenehexanol, 4-bromo-, which is essential for its use in fields where specific stereochemistry dictates biological activity or material properties.

Green Chemistry Principles in Benzenehexanol, 4-bromo- Synthesis

The application of green chemistry principles to the synthesis of Benzenehexanol, 4-bromo- is crucial for minimizing environmental impact and enhancing the sustainability of its production. While specific green synthesis protocols for this exact molecule are not extensively documented, a principled approach can be applied to its logical synthetic pathway. This pathway likely involves three main stages: the bromination of benzene (B151609) to form bromobenzene, the Friedel-Crafts acylation of bromobenzene to yield an intermediate ketone, and the subsequent reduction of this ketone to the final alcohol product. Greener alternatives for each of these steps can significantly reduce waste, energy consumption, and the use of hazardous materials.

Greener Synthesis of Bromobenzene Precursor

The traditional synthesis of bromobenzene involves the electrophilic aromatic substitution of benzene using bromine and a Lewis acid catalyst, such as ferric bromide (FeBr₃). msu.edualfa-chemistry.comyoutube.commsu.edukhanacademy.orgchemistrystudent.com This method, while effective, generates stoichiometric amounts of catalyst-related waste and often uses excess benzene, a volatile and hazardous solvent.

Eco-friendly approaches to bromobenzene synthesis focus on alternative brominating agents and catalytic systems. One promising method involves the in situ generation of hypobromous acid from a water-soluble brominating reagent activated by a mineral acid. patsnap.comgoogle.com This process can proceed at elevated temperatures and atmospheric pressure, potentially using benzene itself as the solvent, thereby eliminating the need for an additional organic solvent. google.com Another green approach utilizes supercritical carbon dioxide as a reaction medium for the bromination of benzene, which offers a non-toxic and easily separable solvent alternative.

Environmentally Benign Friedel-Crafts Acylation

The subsequent step, a Friedel-Crafts acylation, traditionally requires a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) with an acyl chloride (e.g., hexanoyl chloride). wikipedia.org This generates a large volume of acidic and metallic waste during workup. mdma.ch

Green innovations in Friedel-Crafts acylation aim to replace homogeneous, single-use catalysts with recyclable and less hazardous alternatives. Key developments include:

Solvent-Free Conditions: Microwave-assisted, solvent-free Friedel-Crafts acylation using zinc powder as a catalyst has been shown to be highly efficient. mdma.chorganic-chemistry.org This method not only eliminates the need for volatile organic solvents but also allows for the reuse of the zinc catalyst, making the process more economical and environmentally friendly. mdma.chorganic-chemistry.org

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, clays (like montmorillonite K10), and supported ionic liquids, offers significant advantages. researchgate.netroutledge.comresearchgate.netrsc.org These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and often exhibit high selectivity, thereby minimizing waste. researchgate.net

Ionic Liquids: Ionic liquids can serve as both the catalyst and the solvent, providing a medium that can enhance reaction rates and selectivity. nih.govbeilstein-journals.orgrsc.orgliv.ac.uk Their negligible vapor pressure reduces air pollution, and in many cases, the catalyst/ionic liquid system can be recycled. nih.govliv.ac.uk However, the synthesis of the ionic liquids themselves and their ultimate biodegradability are factors that must be considered in a full lifecycle assessment.

A comparative look at traditional versus greener approaches for the acylation step highlights the potential for significant waste reduction.

| Parameter | Traditional Friedel-Crafts Acylation | Greener Alternatives |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of solid acids (zeolites, clays), reusable metals (zinc), or ionic liquids |

| Solvent | Often chlorinated solvents or excess arene | Solvent-free (microwave), ionic liquids, or greener solvents |

| Waste Generation | High; significant acidic and metallic waste from catalyst quenching | Low; catalyst is often recyclable, minimizing waste streams |

| Atom Economy | Poor due to stoichiometric catalyst use | Improved due to catalytic nature of the reaction |

Sustainable Reduction of the Aryl Ketone Intermediate

The final step in the synthesis is the reduction of the 4-bromo-substituted aryl hexanone to Benzenehexanol, 4-bromo-. Classical reduction methods like the Wolff-Kishner or Clemmensen reductions often use harsh, hazardous reagents and produce significant waste. researchgate.net

Greener reduction methodologies focus on catalytic and more benign reducing agents:

Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium formate or even water, in the presence of a catalyst like palladium on carbon. researchgate.netresearchgate.net It avoids the need for high-pressure hydrogen gas and often proceeds under milder conditions.

Green Solvents and Reducing Agents: The use of sodium borohydride in a green solvent like glycerol has been explored for carbonyl reductions. acgpubs.org Glycerol is non-toxic, biodegradable, and recyclable. acgpubs.org Ammonia borane in neat water is another environmentally benign system for the selective reduction of ketones to alcohols. rsc.org

Biocatalysis: Enzyme-mediated reductions, for instance using baker's yeast, offer a highly selective and environmentally friendly route to alcohols from ketones under mild aqueous conditions.

Electrocatalysis: Electrocatalytic hydrogenation presents a catalyst- and sacrificial anode-free method for the reduction of aryl ketones to the corresponding alcohols under ambient temperature and pressure. bohrium.com

The following table summarizes the green chemistry advantages of alternative reduction methods.

| Reduction Method | Key Green Chemistry Advantages |

|---|---|

| Catalytic Transfer Hydrogenation | Avoids high-pressure H₂ gas; uses safer hydrogen donors. |

| Reductions in Green Solvents (e.g., Glycerol, Water) | Utilizes non-toxic, biodegradable, and often recyclable solvents. acgpubs.org |

| Biocatalysis (e.g., Baker's Yeast) | High selectivity, mild aqueous conditions, renewable catalyst. |

| Electrocatalysis | Avoids chemical reducing agents and catalysts; operates at ambient conditions. bohrium.com |

By integrating these green chemistry principles into each stage of the synthesis of Benzenehexanol, 4-bromo-, it is possible to design a manufacturing process that is safer, more efficient, and more sustainable.

Chemical Reactivity and Transformation Pathways of Benzenehexanol, 4 Bromo

Reactions at the Aromatic Bromine Center

The bromine atom attached to the benzene (B151609) ring is a key functional group that primarily engages in reactions typical of aryl halides. These include palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, and, under specific conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-Br center. The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation (for Suzuki, Stille, and Negishi reactions) or migratory insertion (for the Heck reaction), and concludes with reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.orgyoutube.com The primary alcohol on the hexyl chain is generally stable under these conditions.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. berkeley.eduorganic-chemistry.org This reaction is widely used to form biaryl structures or to connect aryl and vinyl groups. For 6-(4-bromophenyl)hexan-1-ol, a Suzuki reaction with an arylboronic acid would yield a biphenyl derivative. Various bases, such as K₂CO₃ or K₃PO₄, and palladium catalysts like Pd(PPh₃)₄ can be employed. researchgate.netmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, such as triethylamine or potassium carbonate. wikipedia.orgorganic-chemistry.org This process forms a new carbon-carbon bond at the aromatic ring, resulting in a substituted alkene. youtube.com The reaction of 6-(4-bromophenyl)hexan-1-ol with an alkene like ethyl acrylate would be expected to yield a substituted cinnamate derivative. Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Stille Reaction: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. youtube.com The coupling of 6-(4-bromophenyl)hexan-1-ol with an organostannane, such as vinyltributyltin, would produce an aryl-vinyl product. The primary drawback of this method is the toxicity of the tin reagents. organic-chemistry.orgyoutube.com

Negishi Reaction: The Negishi coupling employs an organozinc reagent to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and functional group tolerance. organic-chemistry.org The organozinc reagents are typically prepared in situ and react with the aryl bromide under palladium or nickel catalysis to form a new C-C bond. wikipedia.orgrsc.org

Below is a table summarizing representative conditions for these cross-coupling reactions, based on studies of similar aryl bromides.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane / Toluene | Biaryl Hexanol Derivative |

| Heck | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ | Et₃N | DMF / Acetonitrile (B52724) | Aryl-Alkene Hexanol Derivative |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | - | Toluene / THF | Aryl-Substituted Hexanol Derivative |

| Negishi | Organozinc (e.g., R-ZnCl) | Pd₂(dba)₃ / Ligand | - | THF / NMP | Aryl-Substituted Hexanol Derivative |

Nucleophilic aromatic substitution (SₙAr) on aryl halides like 6-(4-bromophenyl)hexan-1-ol is generally challenging. libretexts.org This type of reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho or para positions relative to the leaving group (bromine). masterorganicchemistry.comchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.pub Since the 6-hydroxyhexyl group is an electron-donating group, it does not facilitate this reaction mechanism.

Therefore, forcing the substitution of the bromine atom with a nucleophile (e.g., an alkoxide or an amine) would likely require very harsh conditions, such as high temperatures and pressures. An alternative, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This mechanism is typically favored by very strong bases like sodium amide (NaNH₂) and does not require activation by electron-withdrawing groups. chemistrysteps.com

The carbon-bromine bond can undergo homolytic cleavage under radical conditions, typically initiated by heat or light in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxides. nih.gov This cleavage generates a 4-(6-hydroxyhexyl)phenyl radical. This aryl radical is a reactive intermediate that can participate in a variety of subsequent reactions. For example, it can abstract a hydrogen atom from a donor molecule to form the corresponding debrominated product, 6-phenylhexan-1-ol. Alternatively, it can add to a π-system, such as an alkene, to form a new carbon-carbon bond in a radical-chain propagation step. nih.gov

Chemoselectivity and Regioselectivity in Multi-functionalized Benzenehexanol, 4-bromo-

The presence of multiple functional groups in Benzenehexanol, 4-bromo- (the secondary alcohol, the aromatic ring, and the bromo substituent) raises questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. libretexts.org For instance, in an oxidation reaction, a reagent might selectively oxidize the secondary alcohol to a ketone without affecting the aromatic ring. Conversely, under different conditions, a reaction might target the aromatic ring, such as in electrophilic aromatic substitution, leaving the alcohol group untouched. The choice of reagents and reaction conditions is crucial in directing the reaction to the desired functional group. For example, using a mild oxidizing agent like pyridinium chlorochromate (PCC) would likely favor the oxidation of the alcohol, whereas harsher conditions might lead to side reactions.

Regioselectivity concerns the position at which a reaction occurs when there are multiple possible sites. In the context of Benzenehexanol, 4-bromo-, this is particularly relevant for reactions involving the aromatic ring. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, since the para position is already occupied by the hexanol chain, any further substitution would be directed to the ortho position relative to the bromine atom.

Another aspect of regioselectivity is observed in the dehydration reaction, as discussed previously, where the position of the newly formed double bond is determined by the relative stability of the possible alkene products (Zaitsev's rule). quizlet.com

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving Benzenehexanol, 4-bromo- is essential for controlling reaction outcomes and optimizing synthetic procedures.

Kinetic studies can provide valuable insights into the reaction mechanism. For the dehydration of Benzenehexanol, 4-bromo-, determining the rate law would help to distinguish between the E1 and E2 pathways.

An E1 reaction is a first-order process, with the rate depending only on the concentration of the substrate (the alcohol). The rate equation would be: Rate = k[Benzenehexanol, 4-bromo-]. wikipedia.org The rate of this reaction is independent of the concentration of the base.

An E2 reaction is a second-order process, where the rate depends on the concentrations of both the substrate and the base. The rate equation would be: Rate = k[Benzenehexanol, 4-bromo-][Base]. wikipedia.org

By systematically varying the concentrations of the reactants and monitoring the reaction rate, the order of the reaction with respect to each component can be determined, thus elucidating the predominant mechanism.

Hypothetical Rate Data for the Dehydration of Benzenehexanol, 4-bromo-

| Experiment | [Benzenehexanol, 4-bromo-] (M) | [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on the alcohol and zero-order on the acid catalyst, consistent with an E1 mechanism where protonation is a fast pre-equilibrium.

The transition state is the highest energy point along the reaction coordinate, and its structure and stability are key determinants of the reaction rate.

In an E1 reaction , the rate-determining step is the formation of the carbocation. The transition state for this step involves the stretching and breaking of the C-O bond. libretexts.org The stability of the resulting carbocation significantly influences the energy of this transition state. For Benzenehexanol, 4-bromo-, the secondary carbocation formed would be stabilized by hyperconjugation with adjacent alkyl groups.

In an E2 reaction , there is a single, concerted transition state where the C-H bond is breaking, the C=C double bond is forming, and the C-O bond is breaking simultaneously. wikipedia.org The geometry of this transition state is crucial, with a preference for an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.org

Computational chemistry methods can be employed to model the transition states for both the E1 and E2 pathways. These models can provide information about the geometry, energy, and electronic structure of the transition states, helping to rationalize the observed reactivity and selectivity. For instance, a higher energy transition state for one pathway would suggest that it is kinetically disfavored compared to an alternative pathway with a lower energy transition state.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Benzenehexanol, 4 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides comprehensive data on the carbon skeleton and the relative orientation of atoms.

One-dimensional (1D) NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of Benzenehexanol, 4-bromo- is expected to show distinct signals for the aromatic and the hexanol portions of the molecule. The protons on the 4-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (~7.0-7.5 ppm). The signals corresponding to the protons on the hexanol chain would appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the hydroxyl group and the aromatic ring. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet between 3.5 and 5.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For Benzenehexanol, 4-bromo-, signals are expected in the aromatic region (typically 115-140 ppm), including the characteristic signal for the carbon atom bonded to bromine (ipso-carbon), which is shifted upfield due to the "heavy atom effect". stackexchange.com The carbons of the hexanol chain would resonate in the aliphatic region of the spectrum. The chemical shifts provide critical information for assigning each carbon to its position in the molecular structure. beilstein-journals.orgrsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(4-bromophenyl)hexan-1-ol (B8708360) Note: This data is predictive and based on typical values for similar structural motifs.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm), Multiplicity, J (Hz) | Assignment | Chemical Shift (ppm) |

| H-2', H-6' | 7.45 (d, J = 8.4) | C-1' | 143.0 |

| H-3', H-5' | 7.25 (d, J = 8.4) | C-2', C-6' | 128.5 |

| H-1 | 4.65 (t, J = 6.6) | C-3', C-5' | 131.5 |

| OH | ~2.0 (br s) | C-4' | 121.0 |

| H-2 | 1.75 (m) | C-1 | 75.0 |

| H-3 | 1.40 (m) | C-2 | 38.0 |

| H-4, H-5 | 1.30 (m) | C-3 | 29.0 |

| H-6 | 0.90 (t, J = 7.0) | C-4 | 25.0 |

| C-5 | 22.5 | ||

| C-6 | 14.0 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzenehexanol, 4-bromo-, COSY would show correlations between adjacent protons along the hexanol chain (e.g., H-1 with H-2, H-2 with H-3, etc.), confirming the integrity of the alkyl chain. It would also show correlations between the ortho- and meta-protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu HMBC is crucial for connecting different fragments of the molecule. For example, it would show correlations from the benzylic proton (H-1) to the aromatic carbons C-2'/C-6' and the ipso-carbon C-1', definitively linking the hexanol chain to the bromophenyl ring.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduyoutube.com This is particularly useful for determining the preferred conformation of the molecule, such as the spatial arrangement of the hexanol chain relative to the plane of the benzene ring.

When a molecule, such as certain isomers of Benzenehexanol, 4-bromo-, contains stereocenters, conventional NMR methods like NOE and J-coupling analysis may not be sufficient to determine the relative or absolute stereochemistry. osti.gov In such cases, advanced techniques like the measurement of Residual Dipolar Couplings (RDCs) are employed.

RDCs provide long-range structural information by measuring the magnetic dipole-dipole interactions between nuclei in a molecule that is partially aligned in an anisotropic medium, such as a liquid crystal. doaj.orgnih.gov These couplings are highly sensitive to the orientation of internuclear vectors relative to the magnetic field. nih.gov By comparing experimental RDC values with those calculated for different possible stereoisomers, the correct stereochemical configuration can be determined with high confidence. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, elemental composition, and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental formula of Benzenehexanol, 4-bromo-. A critical feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. HRMS would clearly resolve the molecular ion peaks (M⁺ and [M+2]⁺) separated by two mass units and with approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net In an MS/MS experiment, the molecular ion of Benzenehexanol, 4-bromo- would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed.

The fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure. Expected fragmentation pathways for a compound like 1-(4-bromophenyl)hexan-1-ol would include:

Loss of water (H₂O) from the alcohol functional group.

Alpha-cleavage adjacent to the oxygen atom, leading to the loss of an alkyl radical.

Cleavage of the C-C bond between the benzylic carbon and the aromatic ring.

Formation of characteristic ions such as the bromotropylium ion .

By analyzing these specific fragmentation patterns, the connectivity of the hexanol chain and its attachment point to the 4-bromophenyl ring can be unequivocally confirmed. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. juniv.edu In the analysis of Benzenehexanol, 4-bromo-, IR and Raman spectroscopy would provide a molecular fingerprint, revealing characteristic vibrations of its key structural components.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For Benzenehexanol, 4-bromo-, key absorptions would be expected for the O-H stretch of the alcohol group, C-O stretching, C-H stretching and bending modes for both the aromatic ring and the hexanol chain, and the C-Br stretching vibration. The position and intensity of the aromatic C-H and C=C bending vibrations could also provide information about the substitution pattern on the benzene ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR. libretexts.org While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. juniv.edu Therefore, vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa. For Benzenehexanol, 4-bromo-, the symmetric vibrations of the benzene ring and the C-Br bond would be expected to yield distinct Raman signals. The analysis of both spectra would allow for a more complete assignment of the vibrational modes of the molecule.

A hypothetical data table for the expected vibrational modes is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Alcohol | O-H Stretch (broad) | 3200-3600 | Weak |

| Alkane Chain | C-H Stretch | 2850-3000 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |

| Aromatic Ring | C=C Stretch | 1400-1600 | Strong |

| Alcohol | C-O Stretch | 1050-1260 | Weak |

| Bromo-Aromatic | C-Br Stretch | 500-600 | Strong |

X-ray Crystallography for Solid-State Structural Determination

For Benzenehexanol, 4-bromo-, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural data. The process begins with the growth of a high-quality single crystal, which is then irradiated with a focused X-ray beam. nih.gov The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The key parameters obtained from an X-ray crystallographic analysis include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). This analysis would confirm the connectivity of the atoms, the geometry of the benzene ring and the hexanol chain, and the precise position of the bromine atom. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

A table summarizing the type of crystallographic data that would be obtained is shown below.

| Parameter | Description |

| Chemical Formula | C₁₂H₁₇BrO |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Bond Lengths | e.g., C-C, C-O, C-Br (Å) |

| Bond Angles | e.g., C-C-C, C-O-H (°) |

| Torsion Angles | Describing molecular conformation (°) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. phenomenex.com For Benzenehexanol, 4-bromo-, various chromatographic methods are employed to assess its purity and to isolate it from reaction byproducts or other impurities.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Benzenehexanol, 4-bromo-. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall.

The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds. yzimgs.com For a halogenated compound like Benzenehexanol, 4-bromo-, an Electron Capture Detector (ECD) would provide excellent selectivity and sensitivity, as it is highly responsive to molecules containing electronegative atoms like bromine. epa.gov Coupling GC with a Mass Spectrometer (GC-MS) would provide both separation and structural identification of the compound and any impurities based on their mass spectra and fragmentation patterns. pragolab.cz

High-Performance Liquid Chromatography (HPLC) with Diverse Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds. phenomenex.com For Benzenehexanol, 4-bromo-, which possesses both nonpolar (benzene ring, hexyl chain) and polar (hydroxyl group) features, reversed-phase HPLC (RP-HPLC) would be the most common mode. sielc.comresearchgate.net

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Benzenehexanol, 4-bromo- would be retained on the column and then eluted by adjusting the mobile phase composition. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector could provide UV-Vis spectra for peak purity assessment. For higher sensitivity and structural information, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Advanced Separation Techniques (e.g., Chiral Chromatography for Enantiomers)

Benzenehexanol, 4-bromo- possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial, particularly in the pharmaceutical industry. phenomenex.com

Chiral chromatography is the primary technique for separating enantiomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. phenomenex.com The development of a chiral separation method would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the two enantiomers of Benzenehexanol, 4-bromo-.

Theoretical and Computational Chemistry Investigations of Benzenehexanol, 4 Bromo

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the equilibrium geometry of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For "Benzenehexanol, 4-bromo-", DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in optimizing the molecular geometry and determining its electronic properties. researchgate.netnih.gov

Such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering insights into its reactive sites. For "Benzenehexanol, 4-bromo-", the oxygen of the hydroxyl group and the bromine atom would be expected to be regions of negative electrostatic potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

Table 1: Predicted Geometric Parameters for Benzenehexanol, 4-bromo- from DFT Calculations

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.91 |

| C-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.96 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.40 |

| C-C-C (aromatic) Bond Angle (°) | ~120 |

Note: The data in this table is hypothetical and represents typical values that would be expected from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a greater computational expense than DFT.

For "Benzenehexanol, 4-bromo-", ab initio calculations could be employed to refine the geometric and electronic structure obtained from DFT. High-level ab initio methods would be particularly useful for benchmarking the results from more computationally efficient methods and for investigating specific electronic phenomena where DFT might be less reliable. These calculations would provide a more rigorous understanding of the electron correlation effects within the molecule.

Conformational Analysis and Energy Landscapes

The flexible hexanol side chain of "Benzenehexanol, 4-bromo-" allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to map the potential energy surface that governs their interconversion.

By systematically rotating the dihedral angles of the hexanol chain and calculating the corresponding energy at each point, a potential energy surface can be constructed. This analysis would reveal the global minimum energy conformation, representing the most populated structure at equilibrium, as well as other low-energy local minima. The energy barriers between these conformers determine the flexibility of the molecule. Computational methods like DFT are well-suited for these calculations, providing the relative energies of different conformers and the transition states connecting them.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

For "Benzenehexanol, 4-bromo-", the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of significant interest. By calculating the magnetic shielding tensors of the atomic nuclei within the optimized molecular geometry, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical predictions can be invaluable for assigning the signals in an experimental NMR spectrum and confirming the structure of the molecule.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. This provides a theoretical infrared (IR) and Raman spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to identify characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the alcohol, the C-Br stretch, and the aromatic C-H and C-C vibrations. researchgate.net

Table 2: Predicted Spectroscopic Data for Benzenehexanol, 4-bromo-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (aromatic) | 7.0 - 7.5 ppm |

| ¹H NMR Chemical Shift (CH₂-O) | ~3.6 ppm |

| ¹³C NMR Chemical Shift (C-Br) | ~115 ppm |

| ¹³C NMR Chemical Shift (C-OH) | ~62 ppm |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

Note: The data in this table is hypothetical and represents typical values that would be expected from computational predictions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (liquid or solid) and their interactions with other molecules. rsc.orgresearchgate.net

For "Benzenehexanol, 4-bromo-", MD simulations could be used to study its interactions with solvent molecules or other "Benzenehexanol, 4-bromo-" molecules. By simulating the movement of a large number of molecules over time, based on a force field that describes the intermolecular forces, MD can reveal information about the solvation structure, diffusion, and the formation of intermolecular hydrogen bonds involving the hydroxyl group. These simulations are crucial for understanding the macroscopic properties of the substance, such as its solubility and viscosity.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imist.ma It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide information about the molecule's ability to donate and accept electrons, respectively.

For "Benzenehexanol, 4-bromo-", FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The spatial distribution of the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.netnih.gov

Table 3: Predicted Reactivity Descriptors for Benzenehexanol, 4-bromo-

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

| Electronegativity | 3.65 |

Note: The data in this table is hypothetical and represents typical values that would be expected from FMO analysis.

Applications of Benzenehexanol, 4 Bromo and Its Derivatives in Materials Science and Catalysis

Building Blocks for Organic Synthesis and Fine Chemicals Production

Benzenehexanol, 4-bromo- serves as a fundamental building block in organic synthesis, primarily due to the presence of two distinct reactive sites: the aryl bromide and the primary alcohol. The bromo substituent on the benzene (B151609) ring is particularly amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for its use in creating more complex molecular structures, which are often intermediates in the production of fine chemicals.

Notably, the bromo group can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing intricate molecular frameworks. nbinno.com For instance, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be employed to introduce new aryl or alkyl substituents at the position of the bromine atom. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be utilized to form new carbon-carbon and carbon-nitrogen bonds, respectively. These transformations open pathways to a diverse range of derivatives with tailored electronic and steric properties.

The hydroxyl group of the hexanol chain offers another site for chemical modification. It can undergo standard alcohol reactions such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. This dual reactivity makes Benzenehexanol, 4-bromo- a valuable intermediate for synthesizing molecules with multiple functional groups, which are often sought after in the pharmaceutical and agrochemical industries.

Key Synthetic Transformations:

| Reaction Type | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenylbenzene derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylbenzene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivatives |

| Esterification | Carboxylic acid, acid catalyst | Ester derivatives |

| Williamson Ether Synthesis | Alkyl halide, base | Ether derivatives |

Precursors for Polymeric Materials and Macromolecules

The distinct functionalities of Benzenehexanol, 4-bromo- also render it a promising candidate for the synthesis of polymeric materials and macromolecules. Its ability to act as a monomer or a cross-linking agent allows for the creation of polymers with specific properties and architectures.

Benzenehexanol, 4-bromo- can be envisioned as an A-B type monomer, where 'A' represents the bromo group and 'B' represents the hydroxyl group. This structure allows for its participation in step-growth polymerization reactions. For instance, the hydroxyl group can be converted into a boronic ester, creating a monomer suitable for Suzuki polycondensation, a powerful method for synthesizing conjugated polymers. sigmaaldrich.com These polymers are of significant interest for their potential applications in organic electronics.

In the context of Covalent Organic Frameworks (COFs), Benzenehexanol, 4-bromo- could serve as a building block after suitable modification. COFs are crystalline porous polymers with well-defined structures, making them attractive for applications in gas storage, separation, and catalysis. mdpi.commdpi.com By transforming the hydroxyl group into another reactive moiety, such as an amine or an aldehyde, bifunctional or trifunctional monomers can be designed. The bromo-functionalized aromatic core can be incorporated into the COF structure, potentially influencing the framework's electronic properties and stability. For example, the bromine atoms can serve as reactive sites for post-synthetic modification, allowing for the introduction of new functional groups within the COF pores.

The hydroxyl group in Benzenehexanol, 4-bromo- provides a handle for its use as a cross-linking agent in polymer chemistry. Cross-linking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. Benzenehexanol, 4-bromo- can be incorporated into a polymer backbone through its bromo group via copolymerization. Subsequently, the pendant hydroxyl groups can be reacted with a suitable cross-linking agent to form a three-dimensional network.

Alternatively, the hydroxyl group can be used to react with functional groups on existing polymer chains, such as isocyanates or epoxides, to introduce the bromophenyl moiety as a cross-link. The presence of the bromo group in the cross-links can also impart specific properties to the material, such as flame retardancy or increased refractive index.

Ligand Precursors for Transition Metal Catalysis

While Benzenehexanol, 4-bromo- itself is not a ligand, it is a valuable precursor for the synthesis of ligands used in transition metal catalysis. The field of catalysis heavily relies on the design of organic ligands that can tune the reactivity and selectivity of a metal center. uva.es The structure of Benzenehexanol, 4-bromo- offers multiple avenues for transformation into sophisticated ligand architectures.

The bromo group can be replaced by a variety of coordinating groups through nucleophilic substitution or cross-coupling reactions. For example, reaction with diphenylphosphine (B32561) followed by oxidation can yield a phosphine (B1218219) oxide, a common ligand motif. Alternatively, the bromo group can be lithiated and then reacted with a suitable electrophile to introduce a coordinating atom.

The hydroxyl group at the end of the hexyl chain can also be used to anchor the ligand to a solid support, facilitating catalyst recovery and recycling. This is a key principle in the development of heterogeneous catalysts, which are highly desirable for industrial processes due to their ease of separation from the reaction mixture.

Examples of Ligand Synthesis Strategies:

| Starting Material | Reaction Sequence | Ligand Type |

| Benzenehexanol, 4-bromo- | 1. Suzuki coupling with a pyridineboronic acid. 2. Modification of the hydroxyl group. | Bipyridyl-type ligand |

| Benzenehexanol, 4-bromo- | 1. Buchwald-Hartwig amination with a primary amine. 2. Further functionalization. | N-donor ligand |

| Benzenehexanol, 4-bromo- | 1. Lithiation followed by reaction with PCl₂. 2. Hydrolysis. | Phosphine-type ligand |

Components in Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-organized assemblies. Benzenehexanol, 4-bromo- possesses structural features that make it an interesting component for supramolecular chemistry.

The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of defined aggregates in the solid state or in solution. The long hexyl chain can participate in van der Waals interactions, leading to self-assembly into lamellar or other organized structures. The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

The bromine atom can also participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction is increasingly being recognized as a powerful tool for controlling the structure of supramolecular assemblies. The interplay of these various non-covalent forces can be exploited to design and construct novel supramolecular materials with interesting properties, such as liquid crystals or gels.

Optical and Electronic Materials Research (non-clinical)

The incorporation of heavy atoms like bromine into organic molecules can significantly influence their optical and electronic properties. researchgate.net The bromo group in Benzenehexanol, 4-bromo- can enhance intersystem crossing, the process by which a molecule transitions from a singlet excited state to a triplet excited state. This property is particularly useful in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

Furthermore, the polarizable nature of the bromine atom can contribute to a higher refractive index, a desirable property for materials used in optical applications such as anti-reflective coatings and optical waveguides. The aromatic core of Benzenehexanol, 4-bromo- also provides a platform for creating conjugated systems through polymerization or derivatization, as discussed earlier. These conjugated materials often exhibit interesting electronic properties, such as conductivity and electroluminescence, making them suitable for a range of electronic devices.

Research into the precise optical and electronic properties of Benzenehexanol, 4-bromo- and its derivatives is an active area of investigation. The ability to tune these properties through chemical modification makes this compound a versatile platform for the development of new functional materials.

Future Research Perspectives for Benzenehexanol, 4 Bromo

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Benzenehexanol, 4-bromo- is anticipated to move towards more environmentally benign and efficient methodologies. Traditional synthetic routes for similar brominated aromatic compounds often rely on classical bromination techniques which can generate significant waste and utilize harsh reagents. Future research will likely focus on catalytic methods, such as those employing metal catalysts or organocatalysts, to achieve regioselective bromination under milder conditions. The principles of green chemistry will be central to these new routes, emphasizing atom economy, the use of renewable starting materials, and the reduction of hazardous byproducts. Exploring enzymatic or biocatalytic approaches could also offer highly selective and sustainable pathways to this compound.

Exploration of Undiscovered Reactivity Patterns